molecular formula C17H15N5O2 B8268371 Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate

Cat. No.: B8268371
M. Wt: 321.33 g/mol
InChI Key: XAUFRDIUEMFYLB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate is a complex organic compound with a molecular formula of C17H15N5O2. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. It is characterized by the presence of a benzoate ester group, a pyrazine ring, and a pyrimidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its therapeutic effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid

Uniqueness

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate is unique due to the presence of both pyrazine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its binding affinity to specific biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 4-methyl-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-11-3-4-12(16(23)24-2)9-14(11)22-17-20-6-5-13(21-17)15-10-18-7-8-19-15/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUFRDIUEMFYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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